(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
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Overview
Description
“(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature .
Scientific Research Applications
Structural and Computational Analysis
Research on thiazolidinone derivatives, including compounds structurally related to "(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one," has provided insights into their crystal structure and computational properties. For instance, studies have detailed the characterization of these compounds through X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. These studies reveal that the molecules exhibit non-planar structures with significant intra- and intermolecular contacts, contributing to their stability and potential reactivity (Khelloul et al., 2016; Delgado et al., 2005).
Chemical Reactivity and Synthesis
Several studies have focused on the reactivity of thiazolidinone derivatives, elucidating their potential in synthesizing various compounds. These include reactions with azides, nitrile oxides, and other electrophilic centers, leading to a variety of products with different configurations and potential biological activities. Such reactivity underscores the versatility of thiazolidinone derivatives as precursors in organic synthesis (Omar et al., 2000; Kandeel & Youssef, 2001).
Antimicrobial and Anticancer Activity
Research on thiazolidinone derivatives has also explored their potential antimicrobial and anticancer properties. These compounds have been evaluated against a panel of bacteria, mycobacteria, and fungi, with some showing significant activity. For example, specific derivatives demonstrated activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents. Moreover, the structural-activity relationships have been analyzed to optimize their biological efficacy (Krátký et al., 2017; Trotsko et al., 2018).
Future Directions
Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, the potential applications and biological activities of this compound could be explored .
Properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c1-22-16-12-6-5-11-15(16)20-18(21)17(24-19(20)23)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRHWYEJXXTFR-DESBJYGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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